2-Phenyl-2-(Pyrrolidin-1-Yl)Ethan-1-Amine Dihydrochloride
CAS No.:
Cat. No.: VC15910815
Molecular Formula: C12H20Cl2N2
Molecular Weight: 263.20 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C12H20Cl2N2 |
---|---|
Molecular Weight | 263.20 g/mol |
IUPAC Name | N-(2-phenylethyl)pyrrolidin-2-amine;dihydrochloride |
Standard InChI | InChI=1S/C12H18N2.2ClH/c1-2-5-11(6-3-1)8-10-14-12-7-4-9-13-12;;/h1-3,5-6,12-14H,4,7-10H2;2*1H |
Standard InChI Key | FUEINXZUOYRDNW-UHFFFAOYSA-N |
Canonical SMILES | C1CC(NC1)NCCC2=CC=CC=C2.Cl.Cl |
Introduction
Chemical Structure and Molecular Properties
Structural Composition
The compound’s molecular formula is C₁₂H₂₀Cl₂N₂, with a molecular weight of 263.20 g/mol. Its structure comprises a phenyl group (-C₆H₅) and a pyrrolidine ring (C₄H₈N) bonded to a central ethanamine chain (CH₂CH₂NH₂). The dihydrochloride salt formation involves protonation of the amine groups, improving aqueous solubility for experimental applications .
Physicochemical Properties
Key physicochemical parameters include:
Property | Value | Source |
---|---|---|
Boiling Point | 313.8±27.0 °C (Predicted) | |
Density | 1.176±0.06 g/cm³ | |
pKa | 8.71±0.20 (Predicted) | |
Solubility | Highly soluble in water | Calculated |
The predicted pKa aligns with typical secondary amines, suggesting moderate basicity. The dihydrochloride salt’s solubility contrasts with the free base, which is likely lipid-soluble due to the aromatic and aliphatic moieties .
Synthetic Pathways and Optimization
Reductive Amination
A plausible route involves reductive amination of 2-phenylacetaldehyde with pyrrolidine. This one-pot reaction utilizes a reducing agent like sodium cyanoborohydride (NaBH₃CN) in acidic conditions:
This method mirrors strategies employed for analogous amines, where aldehydes react with secondary amines to form imines, subsequently reduced to amines .
Nucleophilic Substitution
Alternative routes may involve alkylation of pyrrolidine with a β-chloroethylphenyl precursor:
The free base is then treated with hydrochloric acid to yield the dihydrochloride salt. This approach parallels the synthesis of 2-(2-chlorophenyl)-2-pyrrolidin-1-ylethylamine, where halogenated precursors are employed .
Purification and Characterization
Crude products are purified via recrystallization from ethanol/water mixtures. Characterization by nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) confirms structural integrity. For example, the NMR spectrum would display signals for the phenyl protons (δ 7.2–7.4 ppm), pyrrolidine methylenes (δ 2.5–3.0 ppm), and amine protons (δ 1.5–2.0 ppm) .
Comparative Analysis with Structural Analogs
Chloro-Substituted Derivative
The analog 2-(2-chlorophenyl)-2-pyrrolidin-1-ylethylamine (CAS 791601-03-1) shares a similar backbone but includes a chloro substituent on the phenyl ring. Key differences include:
Property | Target Compound | Chloro Analog |
---|---|---|
Molecular Weight | 263.20 g/mol | 224.73 g/mol |
Boiling Point | 313.8±27.0 °C | 313.8±27.0 °C |
pKa | 8.71±0.20 | 8.71±0.20 |
The chloro group’s electron-withdrawing effects may slightly alter electronic distribution but minimally impact bulk physicochemical properties .
Pyrazole-Based Analogues
1,3-Diarylpyrazole derivatives, such as those described in PMC11487390, employ similar amine-functionalization strategies. For instance, compound 26/HIT 8 features a 1,3-diarylpyrazole core with a 4-formyl group, which undergoes reductive amination to yield amine derivatives . While structurally distinct, these compounds highlight the versatility of amine-tailoring in medicinal chemistry.
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